N-(2,4-di-tert-butyl-6-methylphenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-di-tert-butyl-6-methylphenyl)-2-phenylacetamide is an organic compound characterized by its unique structure, which includes a phenylacetamide backbone substituted with 2,4-di-tert-butyl-6-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-di-tert-butyl-6-methylphenyl)-2-phenylacetamide typically involves the reaction of 2,4-di-tert-butyl-6-methylphenylamine with phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-di-tert-butyl-6-methylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4-di-tert-butyl-6-methylphenyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-di-tert-butyl-6-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-di-tert-butylphenyl)-2-phenylacetamide
- N-(2,6-di-tert-butylphenyl)-2-phenylacetamide
- N-(2,4,6-tri-tert-butylphenyl)-2-phenylacetamide
Uniqueness
N-(2,4-di-tert-butyl-6-methylphenyl)-2-phenylacetamide is unique due to the presence of both tert-butyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The steric hindrance provided by the tert-butyl groups can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-ditert-butyl-6-methylphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-16-13-18(22(2,3)4)15-19(23(5,6)7)21(16)24-20(25)14-17-11-9-8-10-12-17/h8-13,15H,14H2,1-7H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOWBNYYIVWPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CC2=CC=CC=C2)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.